3,3-bis(4-fluorophenyl)propanoic Acid

描述

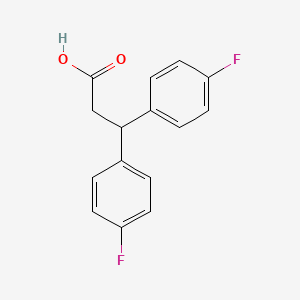

3,3-bis(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C15H12F2O2 It is characterized by the presence of two fluorophenyl groups attached to a propanoic acid backbone

作用机制

Target of Action

It’s structurally similar compound, 3-(4-fluorophenyl)propanoic acid, has been found to possess a potent triple-acting pparα, -γ, and -δ agonist profile . These peroxisome proliferator-activated receptors (PPARs) play essential roles in the regulation of cellular differentiation, development, and metabolism.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(4-fluorophenyl)propanoic acid typically involves the reaction of 4-fluorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to hydrolysis and decarboxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. Common reagents include hexane, dimethyl malonate, sodium chloride, and diethyl ether .

化学反应分析

Types of Reactions

3,3-bis(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

科学研究应用

3,3-bis(4-fluorophenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

相似化合物的比较

Similar Compounds

- 3-(4-fluorophenyl)propionic acid

- 3-(3-fluorophenyl)propionic acid

- 3-fluorophenylboronic acid

Uniqueness

3,3-bis(4-fluorophenyl)propanoic acid is unique due to the presence of two fluorophenyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

生物活性

3,3-bis(4-fluorophenyl)propanoic acid is an organic compound notable for its structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two fluorophenyl groups attached to a propanoic acid backbone. The presence of fluorine atoms in the phenyl rings enhances the compound's stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis and biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes management. DPP-IV inhibitors are crucial for enhancing insulin secretion and controlling blood sugar levels .

- Receptor Agonism : Similar compounds have demonstrated agonistic activity toward peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. This triple-acting profile suggests potential applications in metabolic diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains, demonstrating significant inhibition at certain concentrations. For example, a study reported an IC50 value indicating the concentration required to inhibit 50% of bacterial growth .

Anticancer Activity

The compound's anticancer properties have also been investigated. In vitro assays revealed that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The fluorinated phenyl groups enhance the compound's ability to penetrate cellular membranes, increasing its cytotoxic effects against tumor cells .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

- DPP-IV Inhibition : A case study demonstrated that derivatives of this compound showed promising DPP-IV inhibitory activity, with IC50 values comparable to established inhibitors like sitagliptin. This suggests potential for developing new antidiabetic medications .

- Antimicrobial Efficacy : A study reported that this compound inhibited Staphylococcus aureus with an IC50 value of 12 µM. This finding supports its potential as a lead compound for developing new antibiotics .

- Molecular Docking Studies : Computational studies using molecular docking have shown that the compound binds effectively to target enzymes such as DPP-IV and tyrosinase, forming stable complexes that inhibit their activity. These interactions are facilitated by halogen bonding and hydrophobic contacts with key amino acids in the active sites of these enzymes .

Summary of Biological Activities

| Activity Type | Mechanism | IC50 Value |

|---|---|---|

| DPP-IV Inhibition | Enzyme inhibition | ~10 µM |

| Antimicrobial | Bacterial growth inhibition | 12 µM (S. aureus) |

| Anticancer | Induces apoptosis | Varies by cell line |

属性

IUPAC Name |

3,3-bis(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAWGXRQLBWNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。